C 021 dihydrochloride

Description

BenchChem offers high-quality C 021 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C 021 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJKNYQUFAPLOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

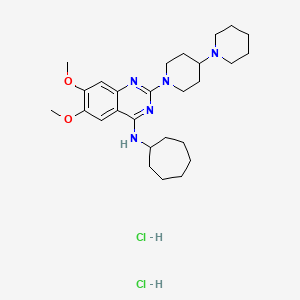

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Cl2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C 021 Dihydrochloride: A Potent CCR4 Antagonist for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of C 021 dihydrochloride, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). As interest in CCR4 as a therapeutic target for a range of immunological disorders and cancers continues to grow, a thorough understanding of the tools available to probe its function is paramount. This document serves as a detailed resource for researchers, offering insights into the mechanism of action of C 021 dihydrochloride, its physicochemical properties, and validated experimental protocols for its use in both in vitro and in vivo settings. By consolidating this critical information, we aim to empower scientists to effectively leverage C 021 dihydrochloride in their research and drug discovery endeavors, ultimately accelerating the translation of basic scientific findings into novel therapeutic strategies.

Introduction: The Significance of CCR4 and its Antagonism

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various leukocyte subsets, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its endogenous ligands, CCL17 (TARC) and CCL22 (MDC), are instrumental in orchestrating immune responses in both physiological and pathological conditions.[3] Dysregulation of the CCR4 signaling axis has been implicated in a multitude of diseases, including allergic inflammatory conditions such as asthma and atopic dermatitis, as well as in the pathogenesis of various cancers by promoting an immunosuppressive tumor microenvironment.[3][4][5] Consequently, the development of small molecule antagonists targeting CCR4 has emerged as a promising therapeutic strategy.[4]

C 021 dihydrochloride has been identified as a potent and selective antagonist of CCR4, making it an invaluable tool for elucidating the biological functions of this receptor and for validating its therapeutic potential.[6][7] This guide will delve into the specifics of C 021 dihydrochloride's biological activity, providing a robust framework for its application in preclinical research.

C 021 Dihydrochloride: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a small molecule is critical for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 1784252-84-1 | [8][9] |

| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl | [6] |

| Molecular Weight | 540.57 g/mol | [6][9] |

| Appearance | Pale yellow solid | [6] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Store at -20°C as a solid. | [6] |

Solution Preparation and Storage:

For most in vitro applications, C 021 dihydrochloride can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it with aqueous media or buffers for working solutions.[8][11] To avoid precipitation when diluting with aqueous solutions, it is advisable to vortex or sonicate the solution.[10] For in vivo studies, the final concentration of DMSO should be kept low (ideally ≤2%) to minimize toxicity.[11] If solubility in aqueous-based vehicles is a concern, the use of co-solvents such as glycerol, Tween 80, or PEG400 may be considered.[11]

Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

Mechanism of Action: Antagonism of CCR4 Signaling

C 021 dihydrochloride exerts its biological effects by acting as a direct antagonist of the CCR4 receptor. This antagonism has been demonstrated through its ability to inhibit key cellular processes mediated by CCR4 activation.

Inhibition of Chemotaxis

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a hallmark of chemokine receptor function. C 021 dihydrochloride potently inhibits the chemotaxis of CCR4-expressing cells towards its ligands, CCL17 and CCL22.

| Species | IC₅₀ (Chemotaxis Inhibition) |

| Human | 140 nM |

| Mouse | 39 nM |

Source:[7]

Inhibition of G-Protein Coupling

Upon ligand binding, CCR4, like other GPCRs, couples to intracellular heterotrimeric G proteins, initiating a downstream signaling cascade. The binding of a non-hydrolyzable GTP analog, GTPγS, to the Gα subunit is a proximal measure of receptor activation. C 021 dihydrochloride effectively prevents CCL22-induced [³⁵S]GTPγS binding to the CCR4 receptor with high potency.

| Assay | IC₅₀ |

| [³⁵S]GTPγS Binding (human CCL22-induced) | 18 nM |

Source:[8]

Downstream Signaling Pathways

By blocking the initial steps of CCR4 activation, C 021 dihydrochloride effectively inhibits the downstream signaling cascades. The CCR4 signaling pathway is complex and can involve multiple effector molecules, ultimately leading to cellular responses such as migration, proliferation, and cytokine release.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments to characterize the biological activity of C 021 dihydrochloride.

In Vitro Assays

This protocol describes a common method for assessing the ability of C 021 dihydrochloride to inhibit the migration of CCR4-expressing cells.

Materials:

-

CCR4-expressing cells (e.g., specific T-cell lines)

-

Transwell inserts (e.g., 5 or 8 µm pore size for a 24-well plate)[12]

-

24-well tissue culture plates

-

Cell culture medium (serum-free for the assay)

-

Chemoattractant (e.g., recombinant human CCL17 or CCL22)

-

C 021 dihydrochloride

-

Calcein AM or other suitable cell stain

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture CCR4-expressing cells to sub-confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium.[13]

-

Assay Setup:

-

Add serum-free medium containing the chemoattractant and varying concentrations of C 021 dihydrochloride (or vehicle control) to the lower chambers of the 24-well plate.[14]

-

Harvest and resuspend the starved cells in serum-free medium to a concentration of 1 x 10⁶ cells/mL.[12]

-

Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.[12]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration optimized for the specific cell type (typically 2-5 hours).[12]

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

For adherent cells, gently remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane.[12]

-

For non-adherent cells, collect the migrated cells from the lower chamber.[14]

-

Quantify the migrated cells by staining with Calcein AM and measuring fluorescence or by direct cell counting.[15]

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of C 021 dihydrochloride compared to the vehicle control. Determine the IC₅₀ value.

This assay directly measures the ability of C 021 dihydrochloride to block G-protein activation by CCR4.

Materials:

-

Cell membranes prepared from cells overexpressing CCR4[16]

-

[³⁵S]GTPγS (radiolabeled)

-

Non-radiolabeled GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Agonist (CCL22)

-

C 021 dihydrochloride

-

GF/C filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate crude cell membranes from CCR4-expressing cells.[16]

-

Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of C 021 dihydrochloride (or vehicle control). Pre-incubate for 15-30 minutes at room temperature.[17]

-

Agonist Stimulation: Add the CCR4 agonist (CCL22) to the wells.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.[17]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[17]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radiolabel.[17]

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess non-radiolabeled GTPγS). Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of C 021 dihydrochloride and determine the IC₅₀ value.[16]

In Vivo Models

This model is used to assess the anti-inflammatory effects of C 021 dihydrochloride in a T-cell-mediated skin inflammation model.

Materials:

-

BALB/c mice

-

Oxazolone

-

Acetone

-

C 021 dihydrochloride

-

Vehicle control

-

Dial thickness gauge or micrometer

Procedure:

-

Sensitization (Day 0): Shave the abdominal surface of the mice. Apply a solution of oxazolone (e.g., 1.5% in acetone) to the shaved abdomen.

-

Challenge (Day 7): Measure the baseline ear thickness of both ears. Apply a lower concentration of oxazolone (e.g., 1% in acetone/vehicle) to the right ear. The left ear serves as an untreated control.

-

Treatment: Administer C 021 dihydrochloride (e.g., subcutaneously or intraperitoneally) at a predetermined time before and/or after the oxazolone challenge.[8]

-

Measurement of Inflammation (Day 8): 24 hours after the challenge, measure the thickness of both ears.

-

Data Analysis: Calculate the ear swelling by subtracting the thickness of the left ear from the right ear. Determine the percentage of inhibition of ear swelling in the C 021 dihydrochloride-treated group compared to the vehicle-treated group.

This model is employed to evaluate the analgesic potential of C 021 dihydrochloride in a neuropathic pain setting.

Materials:

-

C57BL/6 mice[18]

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical instruments

-

Chromic gut or silk sutures[19]

-

C 021 dihydrochloride

-

Vehicle control

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, plantar test for thermal hyperalgesia)

Procedure:

-

Habituation: Acclimate the mice to the behavioral testing procedures for several days before surgery.[20]

-

CCI Surgery: Anesthetize the mouse. Expose the sciatic nerve in one hind limb and loosely tie four ligatures around it.[19][21] In sham-operated animals, the nerve is exposed but not ligated.

-

Post-operative Care and Recovery: Allow the animals to recover for at least 24 hours.[19][21]

-

Treatment: Administer C 021 dihydrochloride (e.g., intraperitoneally or intrathecally) at desired time points post-surgery.

-

Behavioral Testing: At various time points after surgery and treatment, assess pain-related behaviors.

-

Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

-

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the C 021 dihydrochloride-treated group, the vehicle-treated group, and the sham-operated group.

Therapeutic Potential and Future Directions

The potent CCR4 antagonistic activity of C 021 dihydrochloride positions it as a valuable tool for investigating a range of diseases. The role of CCR4 in recruiting Tregs to the tumor microenvironment makes it a compelling target for cancer immunotherapy.[3][5] By blocking Treg infiltration, CCR4 antagonists like C 021 dihydrochloride may enhance anti-tumor immune responses.[4] Furthermore, its ability to modulate Th2-driven inflammation suggests its potential utility in allergic diseases such as asthma and atopic dermatitis.[3] The demonstrated efficacy of C 021 dihydrochloride in preclinical models of neuropathic pain also opens avenues for its investigation in chronic pain conditions.

Future research should focus on further delineating the precise role of CCR4 in various disease contexts using C 021 dihydrochloride as a pharmacological probe. Combination studies with other therapeutic modalities, such as immune checkpoint inhibitors in oncology, are also a promising area of investigation. The continued exploration of the biological activity of C 021 dihydrochloride will undoubtedly contribute to a deeper understanding of CCR4 biology and may pave the way for the development of novel CCR4-targeted therapies.

Conclusion

C 021 dihydrochloride is a potent and selective CCR4 antagonist with well-characterized in vitro and in vivo activity. This technical guide provides a comprehensive resource for researchers, offering detailed information on its properties, mechanism of action, and practical experimental protocols. By utilizing this guide, scientists can confidently employ C 021 dihydrochloride to advance our understanding of CCR4-mediated pathophysiology and to explore new therapeutic avenues for a variety of diseases.

References

-

Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). SpringerLink. Retrieved from [Link]

-

Cell Migration, Chemotaxis and Invasion Assay Using Staining. (n.d.). Corning. Retrieved from [Link]

-

Transwell Assay Protocol: A Detailed Guide. (n.d.). SynapseSpheres. Retrieved from [Link]

-

Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model. (n.d.). Aragen Life Sciences. Retrieved from [Link]

-

Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning. Retrieved from [Link]

-

Cell Migration, Chemotaxis and Invasion Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxazolone Induced Ear Delayed Type Hypersensitivity (Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Putrescine. (n.d.). Wikipedia. Retrieved from [Link]

-

CCR4 as a Therapeutic Target for Cancer Immunotherapy. (2021). Frontiers in Immunology. Retrieved from [Link]

-

Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2012). Journal of Visualized Experiments. Retrieved from [Link]

-

Dermatitis, Contact, Oxazolone-Induced, Acute. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

-

Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017). Journal of Visualized Experiments. Retrieved from [Link]

-

A diagram representing various modes of allosteric modulation at CCR4. (n.d.). ResearchGate. Retrieved from [Link]

-

CCR4 - C-C chemokine receptor type 4 - Homo sapiens (Human). (n.d.). UniProt. Retrieved from [Link]

-

4.1. Chronic constriction injury (CCI). (n.d.). Bio-protocol. Retrieved from [Link]

-

Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity. (2014). PLOS ONE. Retrieved from [Link]

-

(A) Schematic representation of CCL4/CCR5/c-Jun and c-Fos/CCL2... (n.d.). ResearchGate. Retrieved from [Link]

-

Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity. (2014). PMC. Retrieved from [Link]

-

CCR4 is a prognostic biomarker and correlated with immune infiltrates in head and neck squamous cell carcinoma. (n.d.). PMC. Retrieved from [Link]

-

Chronic Constriction Injury of the Distal Infraorbital Nerve (DIoN-CCI) in Mice to Study Trigeminal Neuropathic Pain. (2024). JoVE. Retrieved from [Link]

-

Stability of methacholine chloride solutions under different storage conditions over a 9 month period. (n.d.). PubMed. Retrieved from [Link]

-

A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer. (2017). JCI. Retrieved from [Link]

-

CCR4. (n.d.). Wikipedia. Retrieved from [Link]

-

Chronic Constriction Injury (CCI) Model. (n.d.). Charles River. Retrieved from [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved from [Link]

-

(PDF) A literature review of reports of the stability and storage of common injectable chemotherapy agents used in veterinary patients. (2025). ResearchGate. Retrieved from [Link]

-

C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152). (n.d.). Gene Ontology Consortium. Retrieved from [Link]

-

C-021 dihydrochloride. (n.d.). Immunomart. Retrieved from [Link]

-

Chronic Constriction Injury (CCI) Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

CC Chemokines in a Tumor: A Review of Pro-Cancer and Anti-Cancer Properties of the Ligands of Receptors CCR1, CCR2, CCR3, and CCR4. (n.d.). MDPI. Retrieved from [Link]

-

GTPγS Binding Assays. (2012). NCBI Bookshelf. Retrieved from [Link]

-

DMSO concentration in cell culture? Precipitating while PBS is added? (2021). ResearchGate. Retrieved from [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

-

What is the min DMSO concentration to dissolve unknown drugs? (2013). ResearchGate. Retrieved from [Link]

Sources

- 1. uniprot.org [uniprot.org]

- 2. CCR4 - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR4 is a prognostic biomarker and correlated with immune infiltrates in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. C-021 dihydrochloride - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. C-021 dihydrochloride | CymitQuimica [cymitquimica.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. corning.com [corning.com]

- 15. researchgate.net [researchgate.net]

- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chronic Constriction Injury of the Distal Infraorbital Nerve (DIoN-CCI) in Mice to Study Trigeminal Neuropathic Pain [jove.com]

- 21. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to C 021 Dihydrochloride and its Functional Interaction with the CCL22/CCR4 Axis

Executive Summary

The C-C Motif Chemokine Ligand 22 (CCL22) and its receptor, C-C Motif Chemokine Receptor 4 (CCR4), form a critical signaling axis that governs the migration of key immune cell populations. This pathway is implicated in the pathogenesis of various diseases, including Th2-mediated inflammatory conditions like atopic dermatitis and the infiltration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment. Consequently, the CCL22/CCR4 axis has emerged as a high-value target for therapeutic intervention. This guide provides a detailed technical overview of C 021 dihydrochloride, a potent small-molecule antagonist of the CCR4 receptor. We will elucidate that C 021 dihydrochloride does not interact directly with the chemokine CCL22; rather, it exerts its inhibitory effects by blocking the CCR4 receptor, thereby preventing CCL22-mediated signaling and cellular chemotaxis. This document will detail the underlying biology of the CCL22/CCR4 axis, the mechanism of action for C 021 dihydrochloride, and provide field-proven experimental protocols for researchers to validate and quantify this antagonism in a laboratory setting.

Introduction: The CCL22/CCR4 Axis in Health and Disease

Chemokines and their receptors are fundamental to a functioning immune system, acting as a "GPS" to guide immune cells to specific tissues. The CCL22/CCR4 axis is a prominent example of this system.

-

CCL22 (Macrophage-Derived Chemokine, MDC): CCL22 is a chemokine primarily secreted by dendritic cells, macrophages, and some epithelial cells[1][2][3]. It functions as a chemoattractant, drawing specific immune cells to its location[4].

-

CCR4 (C-C Motif Chemokine Receptor 4): CCR4 is a G protein-coupled receptor (GPCR) expressed on the surface of several key immune cell types, including Type 2 T helper (Th2) cells, regulatory T cells (Tregs), and some subsets of monocytes and dendritic cells[1][5][6].

The interaction between CCL22 and CCR4 is crucial for T cell trafficking in both normal immune surveillance and in pathological conditions[5][6]. In diseases such as atopic dermatitis and asthma, the axis drives the accumulation of inflammatory Th2 cells[6][7]. In oncology, tumor cells can exploit this pathway by producing CCL22, which recruits Tregs to the tumor microenvironment, suppressing the body's anti-cancer immune response[8][9].

Given its central role in these processes, the pharmacological blockade of CCR4 presents a compelling therapeutic strategy to disrupt pathological immune cell migration[7][10]. C 021 dihydrochloride has been identified as a potent antagonist designed for this purpose[11][12].

Molecular Profiles

The Ligand: C-C Motif Chemokine 22 (CCL22)

CCL22 is a secreted protein that, upon binding to CCR4, induces a conformational change in the receptor, initiating intracellular signaling[3][13]. It is produced by various immune cells and its expression can be induced by inflammatory cytokines like IL-1β and TNF[2]. Studies have shown that for CCL22 to be functional, it requires engagement with two distinct binding domains on the CCR4 receptor[14].

The Receptor: C-C Motif Chemokine Receptor 4 (CCR4)

CCR4 is a classic seven-transmembrane GPCR[7]. Upon activation by its ligands, CCL22 or CCL17, it couples to intracellular G proteins, primarily of the Gi family[15]. This coupling initiates a cascade of downstream signaling events that ultimately translate the extracellular chemokine gradient into directed cell movement[7][16].

The Antagonist: C 021 Dihydrochloride

C 021 dihydrochloride is a small molecule designed to specifically block the function of the CCR4 receptor[11][12]. It does not bind to or sequester the CCL22 ligand itself. Instead, it acts as a receptor antagonist, occupying the receptor in a way that prevents the natural ligand, CCL22, from binding and activating it.

Mechanism of Action: C 021 Dihydrochloride as a Functional Inhibitor of CCL22

The primary mechanism of C 021 dihydrochloride is competitive antagonism at the CCR4 receptor. By binding to CCR4, it prevents the CCL22-induced activation of the receptor's associated G protein. This has been quantitatively demonstrated in [³⁵S]GTPγS binding assays, where C 021 dihydrochloride effectively prevents CCL22-induced binding of [³⁵S]GTPγS to the receptor with a half-maximal inhibitory concentration (IC₅₀) of 18 nM[11][17].

The downstream consequence of this receptor blockade is the inhibition of cellular functions mediated by CCL22. The most critical of these is chemotaxis, or directed cell migration. C 021 dihydrochloride potently inhibits functional chemotaxis of human and mouse cells expressing CCR4, with reported IC₅₀ values of 140 nM and 39 nM, respectively[11][17].

The following diagram illustrates the CCL22/CCR4 signaling pathway and the point of inhibition by C 021 dihydrochloride.

Caption: The CCL22/CCR4 signaling pathway and its inhibition by C 021 dihydrochloride.

Quantitative Data Summary

The inhibitory potency of C 021 dihydrochloride has been characterized across different functional assays:

| Assay Type | Target Species | IC₅₀ Value | Reference |

| [³⁵S]GTPγS Binding | Human | 18 nM | [11][17] |

| Functional Chemotaxis | Human | 140 nM | [11][17] |

| Functional Chemotaxis | Mouse | 39 nM | [11][17] |

Experimental Validation & Protocols

To study the inhibitory effect of C 021 dihydrochloride on CCL22-mediated signaling, several key experiments can be performed. The following protocols are provided as a guide for researchers.

Protocol: In Vitro Chemotaxis (Cell Migration) Assay

This assay directly measures the ability of C 021 dihydrochloride to block the migration of CCR4-expressing cells towards a CCL22 gradient. A common method is the Transwell or Boyden chamber assay[18][19][20].

Objective: To quantify the dose-dependent inhibition of CCL22-induced cell migration by C 021 dihydrochloride.

Materials:

-

CCR4-expressing cells (e.g., human Th2 cell line, primary Tregs)

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well or 96-well plates

-

Recombinant Human CCL22

-

C 021 dihydrochloride

-

Assay medium (e.g., RPMI + 0.5% BSA)

-

Cell stain (e.g., Calcein-AM) or an image cytometer[18]

Step-by-Step Methodology:

-

Cell Preparation: Culture CCR4+ cells to a healthy, log-phase growth. On the day of the assay, harvest cells and resuspend in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Compound Pre-incubation (Self-Validating Control): In a separate tube, pre-incubate the cell suspension with varying concentrations of C 021 dihydrochloride (e.g., 1 nM to 10 µM) for 30-60 minutes at 37°C[21]. Include a vehicle-only control (e.g., DMSO or PBS). This step ensures the compound has engaged its target before the chemotactic challenge.

-

Chemoattractant Preparation: Prepare dilutions of CCL22 in assay medium. A typical concentration to induce robust migration is 0.5-1.0 nM[18]. Add 600 µL (for 24-well plates) of the CCL22 solution to the lower chambers of the plate. Include a negative control well with assay medium only.

-

Assay Assembly: Place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension into the top of each insert.

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 2-4 hours. The optimal time should be determined empirically for the specific cell type.

-

Quantification:

-

Carefully remove the inserts.

-

Wipe the top of the membrane with a cotton swab to remove non-migrated cells.

-

Quantify the cells that have migrated to the bottom of the well. This can be done by lysing the cells and using a fluorescent dye, or by counting the cells on the underside of the membrane after staining.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of C 021 dihydrochloride. Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).

Caption: Experimental workflow for a Transwell chemotaxis inhibition assay.

Protocol: Surface Plasmon Resonance (SPR) for Small Molecule-GPCR Interaction

SPR is a powerful, label-free technique to measure real-time binding kinetics[22][23]. Studying the interaction between a small molecule like C 021 and a membrane protein like CCR4 is challenging but achievable. The general approach involves immobilizing the purified, solubilized GPCR and flowing the small molecule over the surface[23][24].

Objective: To determine the binding affinity (KD) and kinetic rate constants (ka, kd) of C 021 dihydrochloride for the CCR4 receptor.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 or NTA chip)[25].

-

Purified, functional CCR4 receptor (often produced in insect or mammalian cells and solubilized in a mild detergent like DDM).

-

C 021 dihydrochloride.

-

SPR running buffer (e.g., HBS-EP+ containing a low concentration of the same detergent used for solubilization).

-

Immobilization reagents (e.g., EDC/NHS for amine coupling, or NiCl₂ for His-tagged protein capture on an NTA chip)[25][26].

Step-by-Step Methodology:

-

Surface Preparation & Immobilization (Trustworthiness):

-

The goal is to create a stable, active surface of CCR4 receptor[26].

-

Capture Method (Recommended): If using a His-tagged CCR4, immobilize it on an NTA sensor chip. This orients the receptor and often preserves its activity better than covalent coupling.

-

Covalent Coupling: Alternatively, use standard amine coupling chemistry on a CM5 chip.

-

Validation: A critical step is to confirm the immobilized receptor is active. This is done by injecting a known binding partner (e.g., a specific antibody or CCL22 itself) to ensure a robust binding response.

-

-

SPR Binding Assay:

-

Prepare a dilution series of C 021 dihydrochloride in running buffer. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM).

-

Inject each concentration of C 021 over the immobilized CCR4 surface and a reference flow cell (for background subtraction) at a constant flow rate[26].

-

Each injection cycle consists of:

-

Association Phase: Analyte (C 021) flows over the surface, allowing binding.

-

Dissociation Phase: Running buffer flows over the surface, allowing the complex to dissociate.

-

-

Regeneration: Between cycles, inject a mild regeneration solution (if necessary) to remove any remaining bound analyte.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain sensorgrams showing the specific binding interaction.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Therapeutic Implications and Future Directions

The ability of C 021 dihydrochloride to potently block the CCR4 receptor highlights its potential as a therapeutic agent and a valuable research tool. By inhibiting the CCL22/CCR4 axis, such compounds could:

-

Reduce Tumor-Infiltrating Tregs: In oncology, blocking CCR4 could prevent the recruitment of immunosuppressive Tregs to the tumor, potentially enhancing the efficacy of immunotherapies like checkpoint inhibitors[9].

-

Alleviate Inflammatory Conditions: In diseases like atopic dermatitis, CCR4 antagonists could reduce the migration of pathogenic Th2 cells to the skin, thereby alleviating inflammation[6].

-

Treat Neuropathic Pain: Studies have shown that C 021 can reduce hypersensitivity in animal models of neuropathic pain, suggesting a role for the CCL22/CCR4 axis in modulating pain signaling in the central nervous system[10][27][28].

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of CCR4 antagonists for clinical development and exploring their efficacy in combination with other therapeutic modalities.

Conclusion

C 021 dihydrochloride is a potent and specific small-molecule antagonist of the CCR4 receptor. It does not act on the chemokine CCL22 directly, but rather functionally inhibits its biological activity by preventing it from binding to and activating CCR4. This antagonism effectively blocks downstream signaling and cellular chemotaxis. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in drug development and immunology who are investigating the critical role of the CCL22/CCR4 axis in human disease.

References

-

Mariani, M., et al. (n.d.). Dominance of CCL22 over CCL17 in induction of chemokine receptor CCR4 desensitization and internalization on human Th2 cells. PubMed. Retrieved from [Link]

-

What are CCL22 modulators and how do they work? (2024). Retrieved from [Link]

-

Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain. European Journal of Pharmacology, 880, 173166. Retrieved from [Link]

-

Jopling, C., et al. (n.d.). CCL22-specific Antibodies Reveal That Engagement of Two Distinct Binding Domains on CCL22 Is Required for CCR4-mediated Function. PubMed. Retrieved from [Link]

-

Zimmermann, J., et al. (2018). Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10. PMC - NIH. Retrieved from [Link]

-

Khaibullin, T., et al. (2017). The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity. PMC - PubMed Central. Retrieved from [Link]

-

CCL22 - Wikipedia. (n.d.). Retrieved from [Link]

-

Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology, 11, 1241. Retrieved from [Link]

-

Jin, S., et al. (2019). CCL22-Producing Resident Macrophages Enhance T Cell Response in Sjögren's Syndrome. Frontiers in Immunology. Retrieved from [Link]

-

Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. PMC - PubMed Central. Retrieved from [Link]

-

Gene Result CCL22 C-C motif chemokine ligand 22 [ (human)]. (n.d.). NCBI. Retrieved from [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved from [Link]

-

Ivanov, Y.Y., et al. (2023). Macrophage-Derived Chemokine MDC/CCL22: An Ambiguous Finding in COVID-19. PMC. Retrieved from [Link]

-

Gene Result CCR4 C-C motif chemokine receptor 4 [ (human)]. (n.d.). NCBI. Retrieved from [Link]

-

A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry. (2020). NIH. Retrieved from [Link]

-

CCL17 and CCL22 chemokines within tumor microenvironment are related to infiltration of regulatory T cells in esophageal squamous cell carcinoma. (n.d.). Diseases of the Esophagus | Oxford Academic. Retrieved from [Link]

-

C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152). (n.d.). Retrieved from [Link]

-

A Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). bioRxiv. Retrieved from [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved from [Link]

-

CCL22 protein expression summary. (n.d.). The Human Protein Atlas. Retrieved from [Link]

-

CCL22-based peptide vaccines induce anti-cancer immunity by modulating tumor microenvironment. (2022). PMC - NIH. Retrieved from [Link]

-

CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy. (n.d.). MDPI. Retrieved from [Link]

-

Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. (n.d.). MDPI. Retrieved from [Link]

-

Immuno-Oncology T Cell-Mediated Chemotaxis Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Retrieved from [Link]

-

CCR4 Gene - GeneCards | CCR4 Protein | CCR4 Antibody. (n.d.). Retrieved from [Link]

-

Chemotaxis Assays. (n.d.). ibidi. Retrieved from [Link]

Sources

- 1. What are CCL22 modulators and how do they work? [synapse.patsnap.com]

- 2. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCL22 - Wikipedia [en.wikipedia.org]

- 4. CCL22 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. Dominance of CCL22 over CCL17 in induction of chemokine receptor CCR4 desensitization and internalization on human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CCL22 C-C motif chemokine ligand 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. CCL22-based peptide vaccines induce anti-cancer immunity by modulating tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Macrophage-Derived Chemokine MDC/CCL22: An Ambiguous Finding in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CCL22-specific Antibodies Reveal That Engagement of Two Distinct Binding Domains on CCL22 Is Required for CCR4-mediated Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 16. C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152) [informatics.jax.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. ibidi.com [ibidi.com]

- 21. criver.com [criver.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 24. mdpi.com [mdpi.com]

- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 26. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating C 021 Dihydrochloride in Preclinical Models of Neuropathic Pain

Abstract

Neuropathic pain represents a significant clinical challenge, with existing therapies often providing insufficient relief and substantial side effects. The chemokine system, a critical component of the neuro-immune axis, has emerged as a promising area for therapeutic intervention. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the preclinical investigation of C 021 dihydrochloride, a potent antagonist of the C-C chemokine receptor 4 (CCR4), for the treatment of neuropathic pain. We will explore the scientific rationale for targeting CCR4, detail the compound's mechanism of action, and provide validated, step-by-step protocols for in vivo efficacy studies. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: The Scientific Rationale for Targeting CCR4 in Neuropathic Pain

Neuropathic pain is a chronic condition arising from damage or disease affecting the somatosensory nervous system[1]. The underlying pathophysiology is complex, involving peripheral and central sensitization, neuroinflammation, and maladaptive plasticity. A key driver of these processes is the interaction between neuronal and immune cells, largely mediated by chemokines and their receptors[2][3].

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor critically involved in immune cell trafficking[4]. While its roles in immunology and oncology are well-studied, its involvement in nociceptive signaling is a more recent and compelling discovery. CCR4 is expressed on a variety of cells relevant to pain pathways, including neurons, microglia, astroglia, and macrophages, located in the dorsal root ganglion (DRG) and spinal cord[1][5].

The rationale for investigating the CCR4 antagonist C 021 dihydrochloride stems from the following key insights:

-

Upregulation of a Key Ligand: Following peripheral nerve injury, the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1) is significantly upregulated in the spinal cord[1]. CCL2 is a potent pronociceptive factor known to contribute to the development and maintenance of neuropathic pain[2][5][6].

-

A Non-Canonical Signaling Pathway: While CCL2 is the canonical ligand for the CCR2 receptor, compelling evidence demonstrates that it can also exert its pain-promoting effects by signaling through CCR4[1][7]. Studies have shown that the pronociceptive effects of CCL2 can be diminished by the administration of C 021, directly implicating the CCL2/CCR4 axis in neuropathic pain[1].

-

Modulation of Neuroinflammation: The analgesic action of C 021 is linked to its ability to suppress neuroinflammation. Specifically, blocking CCR4 reduces the activation of microglia and macrophages in the spinal cord and decreases the production of pronociceptive factors like Interleukin-1β (IL-1β) and IL-18 following nerve injury[8].

Therefore, targeting CCR4 with a selective antagonist like C 021 represents a logical and scientifically-grounded strategy to disrupt the neuro-immune signaling cascade that sustains chronic neuropathic pain.

Section 2: Pharmacology and Mechanism of Action of C 021 Dihydrochloride

C 021 dihydrochloride is a potent and orally bioavailable small molecule antagonist of the CCR4 receptor, with IC50 values of 0.14 µM and 0.039 µM for inhibiting chemotaxis in human and mouse cells, respectively[9]. Its mechanism of action in the context of neuropathic pain involves the direct blockade of the CCR4 receptor, preventing its activation by pronociceptive chemokines.

Mechanism of Action Pathway

Peripheral nerve injury triggers a cascade of events beginning at the DRG and extending into the dorsal horn of the spinal cord. Damaged neurons and surrounding glial cells release CCL2. This chemokine binds to CCR4 receptors on microglia, leading to their activation. Activated microglia, in turn, release a host of inflammatory mediators (e.g., IL-1β, TNF-α) that enhance the excitability of second-order sensory neurons, a key process in central sensitization. C 021 physically occupies the ligand-binding site on the CCR4 receptor, preventing this entire downstream signaling cascade.

Caption: Mechanism of C 021 in blocking neuropathic pain signaling.

Pharmacological Data Summary

While comprehensive pharmacokinetic data is proprietary, preclinical studies provide key efficacy parameters.

| Parameter | Value / Observation | Source |

| Target | C-C Chemokine Receptor 4 (CCR4) | [4][9] |

| Effect | Receptor Antagonist | [1][7][8] |

| In Vitro Potency | IC50 (mouse chemotaxis): 0.039 µM | [9] |

| Administration Route | Intraperitoneal (i.p.), Intrathecal (i.t.) | [1][8] |

| In Vivo Effect | Dose-dependently reduces mechanical & thermal hypersensitivity | [1][8] |

| Secondary Effect | Enhances analgesic potency of morphine and buprenorphine | [1][7] |

| Cellular Effect | Reduces microglia/macrophage activation; decreases IL-1β | [8] |

Section 3: Preclinical Validation Workflow for C 021 Dihydrochloride

This section provides a validated, field-proven workflow for assessing the efficacy of C 021 in a rodent model of neuropathic pain. The Chronic Constriction Injury (CCI) model is selected as it has been successfully used in published studies of C 021[1][8]. The primary endpoint will be the reversal of mechanical allodynia, a clinically relevant pain symptom.

Experimental Workflow Diagram

Caption: Workflow for preclinical efficacy testing of C 021.

Protocol 3.1: Chronic Constriction Injury (CCI) Model

This protocol describes the induction of neuropathic pain via loose ligation of the sciatic nerve. This model produces robust and lasting hypersensitivity[1].

Materials:

-

Adult Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)

-

Anesthetic (e.g., Isoflurane)

-

Surgical tools (scissors, forceps)

-

4-0 or 5-0 chromic gut suture

-

Antiseptic solution and sterile saline

Procedure:

-

Anesthesia: Anesthetize the animal using isoflurane (4-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Surgical Site Preparation: Shave the lateral surface of the midthigh on the desired limb. Cleanse the area with an antiseptic solution.

-

Incision: Make a small incision through the skin and fascia overlying the biceps femoris muscle.

-

Nerve Exposure: Bluntly dissect through the biceps femoris to expose the common sciatic nerve. It is critical to minimize bleeding and muscle damage to avoid inflammatory pain confounding the results.

-

Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures of chromic gut suture around the sciatic nerve, with about 1 mm spacing between them.

-

Closure: Close the muscle layer with a simple interrupted suture and the skin with wound clips or sutures.

-

Post-Operative Care: Administer post-operative analgesia (e.g., carprofen) for 48 hours. Monitor animals for signs of distress, infection, and weight loss. Sham-operated animals undergo the exact same procedure, including nerve exposure, but without ligature placement.

Protocol 3.2: Assessment of Mechanical Allodynia (von Frey Test)

This protocol measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.

Materials:

-

Set of calibrated von Frey filaments (e.g., Stoelting)

-

Elevated testing platform with a wire mesh floor

-

Testing chambers

Procedure:

-

Acclimatization: Place animals in individual chambers on the mesh platform for at least 30-60 minutes before testing to allow for cessation of exploratory behavior. This step is crucial for obtaining reliable data.

-

Filament Application: Apply von Frey filaments to the mid-plantar surface of the hind paw (the territory of the sciatic nerve). Begin with a filament in the middle of the expected response range (e.g., 2.0 g).

-

Stimulus Delivery: Press the filament perpendicularly against the paw until it just begins to bend. Hold for 3-5 seconds.

-

Response: A positive response is a sharp, brisk withdrawal of the paw. Ambulation or incidental movement is not considered a positive response.

-

Threshold Determination (Up-Down Method):

-

If there is a positive response, select the next smaller filament.

-

If there is no response, select the next larger filament.

-

Continue this pattern until six stimuli have been recorded after the first change in response.

-

-

Data Calculation: Use the pattern of positive and negative responses to calculate the 50% paw withdrawal threshold using the formula provided by Dixon or an online calculator. This method provides an unbiased estimate of the mechanical threshold.

Section 4: Data Interpretation and Best Practices

Expected Outcomes: Following successful CCI surgery, animals should exhibit a significant decrease in their paw withdrawal threshold in the ipsilateral (injured) paw compared to their pre-surgery baseline and to the contralateral paw. This hypersensitivity typically develops within 7-14 days. Administration of an effective dose of C 021 dihydrochloride is expected to produce a time-dependent increase in the withdrawal threshold, indicating analgesia.

Data Presentation: Results are typically presented as the Paw Withdrawal Threshold (in grams) over time. To normalize data and compare efficacy across different compounds or doses, data can be converted to Percent Maximum Possible Effect (%MPE) using the following formula:

%MPE = [(Post-drug Threshold - Post-injury/Pre-drug Threshold) / (Cutoff Threshold - Post-injury/Pre-drug Threshold)] * 100

A cutoff threshold (e.g., 15g for rats) is used to prevent tissue damage.

Trustworthiness & Troubleshooting: A self-validating experimental design includes critical controls.

| Issue / Pitfall | Causality / Explanation | Mitigation Strategy |

| High Variability in Behavioral Data | Insufficient animal acclimatization; inconsistent stimulus application; experimenter bias. | Extend acclimatization time; ensure consistent filament application technique; blind the experimenter to treatment groups. |

| No Significant Hypersensitivity Post-CCI | Improper nerve ligation (too tight causing damage, too loose causing no effect); surgical inflammation. | Standardize suture tension; allow sufficient time (at least 7 days) for neuropathic pain to develop over post-surgical inflammation. |

| Lack of C 021 Efficacy | Inappropriate dose or administration route; poor compound stability or solubility. | Perform a dose-response study. Confirm compound formulation and solubility; use both i.p. and i.t. routes to distinguish peripheral vs. central effects. |

| Sham Group Shows Pain Behavior | Excessive muscle damage during surgery causing inflammatory pain. | Refine surgical technique to minimize tissue trauma during nerve exposure. |

Section 5: Conclusion and Future Directions

The preclinical evidence strongly supports the investigation of C 021 dihydrochloride as a therapeutic candidate for neuropathic pain.[1][8] The antagonist's mechanism, targeting the CCL2/CCR4 neuro-immune axis, represents a departure from traditional analgesics and offers the potential for disease modification by directly targeting underlying neuroinflammation.[8]

Future research should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) profile, exploring efficacy in other neuropathic pain models (e.g., diabetic neuropathy, chemotherapy-induced neuropathy), and assessing potential side effects and long-term safety. The ability of C 021 to enhance opioid analgesia suggests its potential use in polytherapy, which could allow for lower opioid doses and a reduced risk of tolerance and dependence.[1] By following the rigorous, validated protocols outlined in this guide, researchers can generate the high-quality, reproducible data necessary to advance this promising therapeutic strategy toward clinical translation.

References

-

C-021 dihydrochloride | CCR4 antagonist | Probechem Biochemicals.

-

Piotrowska, A., et al. (2022). Targeting Chemokines and Chemokine GPCRs to Enhance Strong Opioid Efficacy in Neuropathic Pain. Pharmaceuticals (Basel).

-

Popiolek-Barczyk, K., et al. (2021). Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model—In. International Journal of Molecular Sciences.

-

Luo, H., et al. (2022). CCL2/CCR2 Contributes to the Altered Excitatory-inhibitory Synaptic Balance in the Nucleus Accumbens Shell Following Peripheral Nerve Injury-induced Neuropathic Pain. Neuroscience Bulletin.

-

Piotrowska, A., et al. (2021). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology.

-

Bogacka, J., et al. (2020). CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain. European Journal of Pharmacology.

-

Piotrowska, A., et al. (2023). Targeting Members of the Chemokine Family as a Novel Approach to Treating Neuropathic Pain. International Journal of Molecular Sciences.

-

Piotrowska, A., et al. (2021). Blockade of CC Chemokine Receptor Type 3 Diminishes Pain and Enhances Opioid Analgesic Potency in a Model of Neuropathic Pain. Journal of Neuroinflammation.

-

Biber, K., et al. (2014). Neuronal CC chemokines: the distinct roles of CCL21 and CCL2 in neuropathic pain. Frontiers in Cellular Neuroscience.

-

Sun, L., et al. (2021). CCL2 facilitates spinal synaptic transmission and pain via interaction with presynaptic CCR2 in spinal nociceptor terminals. Journal of Neuroinflammation.

-

Li, T., et al. (2023). Research Progress of CCL2-CCR2 Signaling in Neuropathic Pain. Austin Journal of Anesthesia and Analgesia.

-

da Silva, J. A. C., et al. (2021). Chemokines and Pain in the Trigeminal System. Frontiers in Pain Research.

-

Zhang, Z-J. & Ji, R-R. (2014). Chemokine Signaling and the Management of Neuropathic Pain. Annals of Kinesiology.

-

What are CCR4 antagonists and how do they work? Patsnap Synapse. (2024).

Sources

- 1. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Chemokine Signaling and the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]

- 5. Targeting Members of the Chemokine Family as a Novel Approach to Treating Neuropathic Pain | MDPI [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Targeting Chemokines and Chemokine GPCRs to Enhance Strong Opioid Efficacy in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C-021 dihydrochloride | CCR4 antagonist | Probechem Biochemicals [probechem.com]

Technical Safety & Handling Guide: C-021 Dihydrochloride

Topic: C-021 Dihydrochloride Safety and Handling Guidelines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

C-021 dihydrochloride is a potent, high-affinity antagonist of the C-C chemokine receptor type 4 (CCR4) .[1][2] It is widely utilized in immunological and oncological research to inhibit the migration of regulatory T cells (Tregs) and Th2 cells recruited by ligands CCL17 (TARC) and CCL22 (MDC).

Unlike many lipophilic small molecule inhibitors that require harsh organic co-solvents, the dihydrochloride salt form of C-021 confers significant water solubility, simplifying in vivo formulation. However, this property also introduces specific stability challenges regarding hygroscopicity that researchers must manage to maintain compound integrity.

Chemical Identification

| Property | Specification |

| Compound Name | C-021 dihydrochloride |

| Synonyms | Compound 1b (dihydrochloride salt) |

| CAS Number | 1784252-84-1 (Salt); 864289-85-0 (Free Base) |

| Molecular Formula | C₂₇H₄₁N₅O₂[2][3][4][5][6][7] · 2HCl |

| Molecular Weight | 540.57 g/mol |

| Target | CCR4 (IC₅₀: 18 nM binding; 140 nM chemotaxis) |

| Appearance | White to off-white solid |

Mechanism of Action & Signaling

Understanding the mechanism is critical for designing valid experiments. C-021 functions by competitively blocking the binding of chemokine ligands (CCL17/CCL22) to the extracellular domain of CCR4. This blockade prevents the G-protein coupled receptor (GPCR) conformational change required to trigger the downstream chemotactic signaling cascade (PI3K/Akt and ERK pathways).

Figure 1: CCR4 Antagonism Pathway

The following diagram illustrates the blockade of ligand-induced signaling by C-021.

Figure 1 Caption: C-021 competitively binds CCR4, preventing CCL17/22 interaction and inhibiting downstream PI3K/Akt-mediated chemotaxis.

Physicochemical Properties & Solubility

The dihydrochloride salt is chosen specifically to enhance aqueous solubility. However, improper solvent choice can lead to precipitation or degradation.

Solubility Profile

| Solvent | Max Solubility | Handling Notes |

| Water | ~50 mM (27 mg/mL) | Preferred. May require gentle warming (37°C) or sonication. |

| DMSO | ~100 mM (54 mg/mL) | Excellent for stock solutions. Hygroscopic; keep anhydrous. |

| Ethanol | Low / Insoluble | Not recommended for stock preparation. |

Expert Insight: The "Salt Switch"

Critical Protocol: Many researchers habitually dissolve organic inhibitors in DMSO. While C-021 2HCl is soluble in DMSO, its high water solubility allows for direct dissolution in aqueous buffers (PBS or Saline) for in vivo use. This eliminates the need for DMSO in animal studies, reducing vehicle toxicity and experimental artifacts.

Safety & Hazard Profile (HSE)

As a bioactive research chemical, C-021 dihydrochloride has not undergone full toxicological characterization. It must be treated as a Potent Pharmacological Agent .

GHS Classification (Inferred)

-

Signal Word: WARNING

-

Hazard Statements:

Personal Protective Equipment (PPE)[8]

-

Respiratory: N95/P2 respirator or handling within a certified Fume Hood is mandatory for dry powder to prevent inhalation of particulates.

-

Skin: Nitrile gloves (double-gloving recommended for stock preparation).

-

Eyes: Chemical safety goggles.

Emergency Procedures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and copious amounts of water.[6] Remove contaminated clothing.[6]

-

Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids.

Handling & Storage Protocols

The stability of C-021 2HCl is heavily dependent on moisture control. The HCl salt is hygroscopic ; exposure to humid air will cause the powder to clump and may accelerate hydrolysis.

Figure 2: Storage & Reconstitution Workflow

Standardized workflow to ensure compound stability and accuracy.

Figure 2 Caption: Workflow emphasizing temperature equilibration to prevent condensation, a critical step for hygroscopic HCl salts.

Detailed Storage Guidelines

-

Solid State: Store at -20°C . The vial must be kept in a sealed container with active desiccant (silica gel).

-

Equilibration (Crucial): Before opening the vial, allow it to warm to Room Temperature (RT) for at least 1 hour. Opening a cold vial introduces condensation, which degrades the salt.

-

Stock Solutions: Store at -80°C . Stable for up to 6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes (e.g., 20 µL or 50 µL).

Experimental Protocols

A. In Vitro Reconstitution (Stock Preparation)

Goal: Prepare a 10 mM Stock Solution.

-

Calculate mass required:

.-

Example: To make 1 mL of 10 mM stock, weigh 5.41 mg .

-

-

Add DMSO or Sterile Water .

-

Note: If using water, the solution may require brief sonication (10-20 seconds) to ensure complete dissolution.

-

-

Vortex until clear.

-

Filter sterilize (0.22 µm PVDF or PES) if using for cell culture.

B. In Vivo Formulation (Mouse Model)

Goal: Prepare a 5 mg/kg dose for intraperitoneal (i.p.) injection.

-

Vehicle: Sterile Saline (0.9% NaCl) or PBS.

-

Solubility Advantage: No DMSO/Corn oil required.

Protocol:

-

Weigh the required amount of C-021 2HCl.

-

Dissolve directly in sterile saline to achieve a concentration of 0.5 - 1.0 mg/mL .

-

Sonicate if necessary to ensure clarity.

-

Dosing: For a 20 g mouse at 5 mg/kg, inject 100 µL of a 1 mg/mL solution.

-

Frequency: Common regimens include daily administration (QD) or twice daily (BID) depending on the model (e.g., neuropathic pain vs. tumor xenograft).

References

-

MedChemExpress. C-021 dihydrochloride Product Datasheet. Retrieved from

-

Tocris Bioscience. C 021 dihydrochloride: CCR4 Antagonist.[1] Retrieved from

-

Mika, J., et al. (2020). CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain.[8] European Journal of Pharmacology.[8] Retrieved from

-

Yokoyama, K., et al. (2008). Potent CCR4 Antagonists: Synthesis and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry.[9] (Foundational chemistry reference for C-021 class compounds).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Putrescine - Wikipedia [en.wikipedia.org]

- 8. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Documents [merckmillipore.com]

C-021 Dihydrochloride: A Technical Guide for Preclinical Research

Preamble: A Note on Scope and Origins

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potent CC chemokine receptor 4 (CCR4) antagonist, C-021 dihydrochloride. It is critical to establish at the outset that C-021 dihydrochloride is predominantly recognized as a preclinical research tool. Despite its utility in elucidating the role of the CCR4 pathway in various disease models, a comprehensive, publicly available record detailing its initial discovery, lead optimization, and progression through formal preclinical toxicology or clinical trials is conspicuously absent. Commercial suppliers such as Tocris Bioscience and MedChemExpress provide the compound for research purposes, offering key pharmacological data but no information on its developmental history[1]. Consequently, this guide will focus on the established scientific integrity and application of C-021 dihydrochloride as a research compound, synthesizing available data to inform its effective use in a laboratory setting.

The Scientific Rationale: Targeting the CCR4 Axis

The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in a range of pathologies, including inflammatory disorders, neuropathic pain, and oncology. CCR4 is a G protein-coupled receptor (GPCR) primarily expressed on Th2 lymphocytes, regulatory T cells (Tregs), and some cancer cells. Its endogenous ligands, CCL17 and CCL22, mediate the trafficking of these immune cells to sites of inflammation and into the tumor microenvironment. By antagonizing CCR4, it is hypothesized that the pathological congregation of these cells can be inhibited, thereby mitigating disease progression. C-021 dihydrochloride was developed as a potent and selective small molecule antagonist to probe the therapeutic potential of this hypothesis.

Mechanism of Action: Potent and Selective CCR4 Antagonism

C-021 dihydrochloride exerts its biological effects through direct competitive antagonism of the CCR4 receptor. This has been validated through a series of in vitro assays that demonstrate its ability to disrupt key receptor functions at nanomolar concentrations.

Inhibition of Chemotaxis

The primary function of the CCR4-ligand axis is to direct cell migration. C-021 dihydrochloride has been shown to be a potent inhibitor of functional chemotaxis in both human and mouse cells, with IC50 values of 140 nM and 39 nM, respectively[1]. This demonstrates the compound's ability to effectively block the cellular migratory response to CCR4 ligands.

Disruption of G-Protein Coupling

Upon ligand binding, CCR4, like other GPCRs, activates intracellular signaling cascades via G-protein coupling. A key method to quantify this is the [³⁵S]GTPγS binding assay, which measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. C-021 dihydrochloride effectively prevents human CCL22-induced [³⁵S]GTPγS binding to the CCR4 receptor with an IC50 of 18 nM, confirming its direct antagonistic effect on receptor activation[1].

Figure 1: Mechanism of Action of C-021 Dihydrochloride.

Preclinical Applications and In Vivo Efficacy

The utility of C-021 dihydrochloride as a research tool has been demonstrated in several preclinical models, most notably in the fields of neuropathic pain and oncology.

Neuropathic Pain

Recent studies have implicated the CCR4 axis in the pathogenesis of neuropathic pain. In a mouse model of chronic constriction injury (CCI), a single intrathecal or intraperitoneal administration of C-021 dihydrochloride was shown to dose-dependently diminish neuropathic pain-related behaviors. Furthermore, the study revealed that C-021 could enhance the analgesic properties of morphine. These findings suggest that CCR4 antagonists could be a potential therapeutic avenue for the management of neuropathic pain.

| Parameter | Route of Administration | Effective Dose | Observed Effect |

| Tactile Hypersensitivity | Intrathecal (i.t.) | 30 µg | Significant attenuation |

| Tactile Hypersensitivity | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Significant attenuation |

| Thermal Hypersensitivity | Intrathecal (i.t.) | 30 µg | Significant reduction |

Cutaneous T-cell Lymphoma (CTCL)

In the context of CTCL, where malignant T-cells often express CCR4, C-021 dihydrochloride has been used to investigate the effects of CCR4 blockade. In vitro studies on CTCL cell lines (MJ and HuT 78) have shown that C-021 treatment leads to a decrease in CCR4 expression. This is attributed to the internalization of the receptor upon antagonist binding.

Experimental Protocols

The following protocols are synthesized from available literature and are intended to serve as a guide for researchers.

In Vitro Chemotaxis Assay

-

Cell Preparation: Isolate primary T-cells or use a T-cell line known to express CCR4. Resuspend cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

Antagonist Preparation: Prepare a stock solution of C-021 dihydrochloride in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

-

Assay Setup: Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane. Add CCL22 (or another CCR4 ligand) to the lower wells. Add the cell suspension pre-incubated with C-021 dihydrochloride or vehicle control to the upper wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Quantification: Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.

-

Data Analysis: Plot the percentage of inhibition of chemotaxis against the concentration of C-021 dihydrochloride to determine the IC50 value.

Figure 2: In Vitro Chemotaxis Assay Workflow.

In Vivo Administration for Neuropathic Pain Model (Mouse)

-

Animal Model: Induce chronic constriction injury (CCI) of the sciatic nerve in adult male C57BL/6 mice.

-

Compound Preparation: For intraperitoneal (i.p.) injection, dissolve C-021 dihydrochloride in sterile saline. For intrathecal (i.t.) injection, dissolve in a smaller volume of sterile saline.

-

Administration:

-

Intraperitoneal: Administer C-021 dihydrochloride at doses ranging from 1-20 mg/kg.

-

Intrathecal: Under light isoflurane anesthesia, perform a lumbar puncture between the L5 and L6 vertebrae and inject a small volume (e.g., 5 µL) of the C-021 dihydrochloride solution (e.g., at a concentration to deliver 10-30 µg per mouse).

-

-

Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline and at various time points post-injection (e.g., 1, 4, and 24 hours).

-

Data Analysis: Compare the paw withdrawal thresholds or latencies between the C-021 dihydrochloride-treated groups and the vehicle control group.

Concluding Remarks and Future Directions

C-021 dihydrochloride is a valuable research tool for the investigation of the CCR4 signaling pathway. Its high potency and demonstrated in vivo activity make it suitable for a range of preclinical studies aimed at validating CCR4 as a therapeutic target. However, the lack of publicly available data on its discovery and development journey underscores its current status as a research compound rather than a clinical candidate.

For drug development professionals, C-021 dihydrochloride can serve as a benchmark compound in the design and evaluation of novel CCR4 antagonists. Future research utilizing this compound could further elucidate the role of CCR4 in other inflammatory and autoimmune diseases, as well as in different cancer types. Further characterization of its pharmacokinetic and pharmacodynamic properties would also be of significant value to the research community.

References

Sources

C 021 Dihydrochloride: A Potent CCR4 Antagonist for Neuromodulation and Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rising Significance of CCR4 in Modern Therapeutics

The C-C chemokine receptor 4 (CCR4) has emerged as a pivotal target in drug discovery, implicated in a spectrum of pathologies ranging from chronic inflammatory conditions to cancer. As a key mediator of immune cell trafficking, CCR4 and its ligands, CCL17 and CCL22, orchestrate the migration of various leukocyte populations, including T helper 2 (Th2) cells and regulatory T cells (Tregs). This guide provides a comprehensive technical overview of C 021 dihydrochloride, a potent and selective small-molecule antagonist of CCR4, exploring its mechanism of action, synthesis, and preclinical evaluation, with a forward-looking perspective on its therapeutic potential.

The Molecular Pharmacology of C 021 Dihydrochloride: A Deep Dive into its Mechanism of Action

C 021 dihydrochloride is a cell-permeable diaminoquinazoline compound that exhibits high-affinity antagonism at the CCR4 receptor.[1] Its mechanism of action is centered on the competitive inhibition of ligand binding, thereby preventing receptor activation and subsequent downstream signaling cascades.

Potency and In Vitro Activity

C 021 dihydrochloride has demonstrated potent inhibitory activity in various in vitro assays. It effectively blocks functional chemotaxis in both human and mouse cells, with IC50 values of 140 nM and 39 nM, respectively.[2] Furthermore, it potently inhibits the binding of the CCR4 ligand CCL22 to the receptor, as evidenced by its ability to prevent human CCL22-derived [35S]GTPγS binding with an IC50 of 18 nM.[2]

| Parameter | Species | IC50 Value |

| Functional Chemotaxis | Human | 140 nM |

| Functional Chemotaxis | Mouse | 39 nM |

| [35S]GTPγS Binding (hCCL22) | Human | 18 nM |

Table 1: In Vitro Potency of C 021 Dihydrochloride[2]

The CCR4 Signaling Cascade and its Inhibition

Upon binding of its cognate ligands (CCL17 and CCL22), CCR4, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. The subsequent dissociation of the Gα and Gβγ subunits triggers downstream effector pathways, including the activation of phospholipase C (PLC) and the phosphoinositide 3-kinase (PI3K)-Akt pathway. These pathways culminate in a variety of cellular responses, most notably chemotaxis, the directed migration of cells along a chemical gradient. C 021 dihydrochloride, by blocking the initial ligand-receptor interaction, effectively abrogates these downstream signaling events.

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis protocol for C 021 dihydrochloride has not been published in peer-reviewed literature, its structure as a 2,4-diaminoquinazoline derivative suggests a plausible synthetic route based on established methodologies for this class of compounds. The synthesis would likely involve a multi-step process culminating in the formation of the quinazoline core, followed by the introduction of the cycloheptylamino and piperidinylpiperidine moieties.

Postulated Synthetic Workflow

A generalized synthetic scheme would likely proceed as follows:

-

Formation of the Quinazoline Core: This can be achieved through various methods, such as the reaction of an appropriately substituted anthranilonitrile with a guanidine derivative.

-

Introduction of the C4-substituent: The cycloheptylamino group at the C4 position can be introduced via nucleophilic aromatic substitution of a suitable leaving group, such as a chlorine atom, on the quinazoline ring.

-

Introduction of the C2-substituent: The piperidinylpiperidine moiety at the C2 position can be installed through a similar nucleophilic substitution reaction.

-

Salt Formation: The final step would involve the conversion of the free base to the dihydrochloride salt to enhance its solubility and stability.

Preclinical Evaluation: From Bench to In Vivo Models

The therapeutic potential of C 021 dihydrochloride has been investigated in several preclinical models, with promising results in the fields of neuropathic pain and oncology.

Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition that is often refractory to current treatments. Chemokine signaling pathways are increasingly recognized as crucial in the development of this condition.[3] Preclinical studies have demonstrated that C 021 dihydrochloride can significantly attenuate neuropathic pain-related behaviors.

In a mouse model of chronic constriction injury (CCI), both intrathecal and intraperitoneal administration of C 021 dihydrochloride dose-dependently diminished tactile and thermal hypersensitivity.[2] Furthermore, the compound was shown to reduce the activation of microglia and macrophages in the spinal cord and decrease the levels of pronociceptive interleukins such as IL-1β and IL-18.[4] These findings suggest that CCR4 antagonism with C 021 dihydrochloride may represent a novel therapeutic strategy for the management of neuropathic pain.

Oncology: Targeting the Tumor Microenvironment